molecular formula C12H8N4O2 B13382460 7-Phenylpteridine-2,4-diol

7-Phenylpteridine-2,4-diol

Cat. No.: B13382460
M. Wt: 240.22 g/mol
InChI Key: ZXXJZGLHZHPGGH-UHFFFAOYSA-N
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Description

7-Phenylpteridine-2,4-diol is a chemical compound with the molecular formula C12H8N4O2. It belongs to the class of pteridines, which are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenylpteridine-2,4-diol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diaminopyrimidine with benzaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

7-Phenylpteridine-2,4-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions employed .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound. The reaction is typically carried out in an acidic or basic medium.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound. The reaction is usually performed in an inert atmosphere to prevent oxidation.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .

Scientific Research Applications

7-Phenylpteridine-2,4-diol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-Phenylpteridine-2,4-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2,4,7-Triamino-6-phenylpteridine: This compound is structurally similar to 7-Phenylpteridine-2,4-diol but contains additional amino groups.

    6-Phenyl-2,4,7-pteridinetriamine: Another related compound with a similar core structure but different functional groups.

Uniqueness

This compound is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H8N4O2

Molecular Weight

240.22 g/mol

IUPAC Name

7-phenyl-1H-pteridine-2,4-dione

InChI

InChI=1S/C12H8N4O2/c17-11-9-10(15-12(18)16-11)14-8(6-13-9)7-4-2-1-3-5-7/h1-6H,(H2,14,15,16,17,18)

InChI Key

ZXXJZGLHZHPGGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C3C(=N2)NC(=O)NC3=O

Origin of Product

United States

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